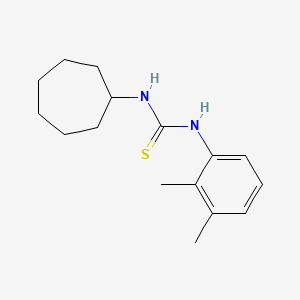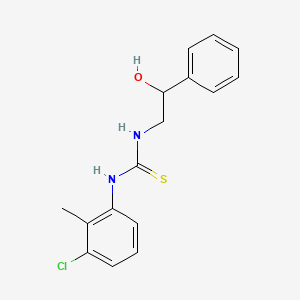![molecular formula C18H17FN2O2 B3986659 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3986659.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
Übersicht
Beschreibung
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FBPA, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of benzoxazole derivatives and has been found to exhibit promising properties as a fluorescent probe for various biological applications.
Wirkmechanismus
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves the binding of the compound to specific biomolecules, resulting in a change in its fluorescence properties. The exact mechanism of this interaction is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and does not exhibit any significant physiological effects. However, it has been reported to interfere with certain enzymatic reactions, which may affect the accuracy of some biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide as a fluorescent probe offers several advantages over traditional methods. It is highly sensitive, selective, and can be used in real-time imaging studies. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Zukünftige Richtungen
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the potential to be used in a wide range of biomedical applications. Some of the future directions for research with this compound include:
1. Developing new synthetic methods to improve the yield and purity of this compound.
2. Investigating the mechanism of action of this compound to better understand its binding properties.
3. Developing new applications for this compound in cellular imaging and biomolecule detection.
4. Exploring the use of this compound in drug discovery and development.
5. Investigating the potential of this compound as a diagnostic tool for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great potential as a fluorescent probe for various biomedical applications. Its unique properties make it a valuable tool for cellular imaging and biomolecule detection. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery and disease diagnosis.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has emerged as a valuable tool for biomedical research due to its unique fluorescence properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. This compound has also been utilized in cellular imaging studies to visualize cellular structures and processes.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11(2)9-17(22)20-12-7-8-16-15(10-12)21-18(23-16)13-5-3-4-6-14(13)19/h3-8,10-11H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKBPYBWMGGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B3986581.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3986598.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3986606.png)
![methyl 2-[3-hydroxy-5-(3-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986618.png)
![7-[(3-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B3986624.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3986643.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986647.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3986665.png)
![1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B3986667.png)

